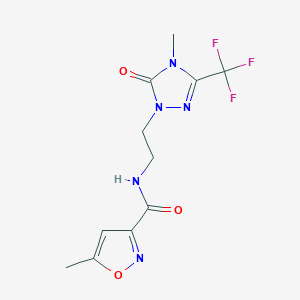![molecular formula C16H10ClFO5S B2922912 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one CAS No. 866346-84-1](/img/structure/B2922912.png)
3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3-chloro-4-fluorophenylsulfonyl derivatives has been described, which involves the reaction of 3-chloro-2-methyl-2-hydroxypropionic acid with a salt of 4-fluorophenylsulfinic acid .Molecular Structure Analysis
The molecular structure of this compound includes a chromen-2-one group, a methoxy group at the 7-position, and a 3-chloro-4-fluorophenylsulfonyl group.Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Health Implications
Environmental Presence and Human Exposure : Research on perfluorinated compounds (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) shows widespread environmental distribution and human exposure. These studies highlight concerns about the persistence and potential toxicity of fluorochemicals, underscoring the importance of monitoring human exposure to these compounds (Fromme et al., 2017).
Innovative Diagnostic Tools : The development of [18F]DASA-23, a novel radiopharmaceutical targeting pyruvate kinase M2 (PKM2), demonstrates the application of fluorochemicals in enhancing diagnostic capabilities for conditions like glioma through positron emission tomography (PET) imaging (Patel et al., 2019).
Understanding Environmental and Biological Dynamics : Studies on the human biodistribution and radiation dosimetry of radiopharmaceuticals such as [18F]DASA-23 contribute to our understanding of the safety and efficacy of these compounds for medical imaging, further emphasizing the critical role of fluorochemicals in medical research (Beinat et al., 2020).
Implications for Human Health
Health and Environmental Safety Assessments : Research into the effects of exposure to fluorochemicals, including their presence in human serum and the environment, provides essential data for assessing potential health risks. Such studies are crucial for developing guidelines and policies to protect public health and the environment from potentially harmful effects of fluorochemicals (Linderholm et al., 2007).
Exposure Mitigation Strategies : Investigations into the mechanisms of exposure and accumulation of fluorochemicals in humans, as well as their elimination pathways, are vital for identifying strategies to reduce body burdens of these persistent compounds. Studies on the excretion of PFCs and PCBs through perspiration suggest potential avenues for reducing internal levels of these compounds (Genuis et al., 2013).
Zukünftige Richtungen
The future directions of research involving “3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-methoxy-2H-chromen-2-one” could involve further exploration of its biological activities and potential applications. For instance, leveraging the 3-chloro-4-fluorophenyl motif has been suggested as a way to identify inhibitors of certain enzymes .
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFO5S/c1-22-10-3-2-9-6-15(16(19)23-14(9)7-10)24(20,21)11-4-5-13(18)12(17)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPXNWIIJNHNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[3-(2-fluoro-N-methylanilino)propyl]propanamide](/img/structure/B2922830.png)
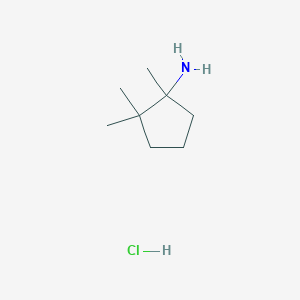
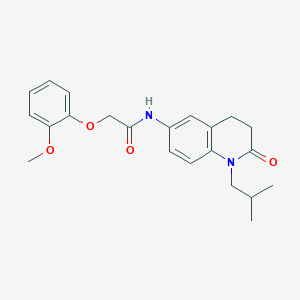

![N-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2922836.png)

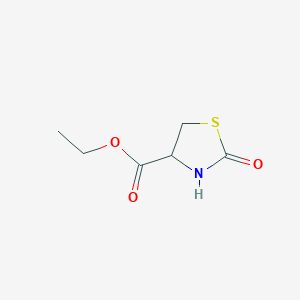
![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2922839.png)
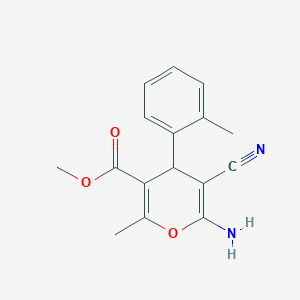
![2-[5-(4-Bromophenyl)-3-(2-chlorophenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2922843.png)
